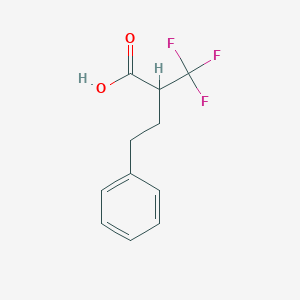
4-Phenyl-2-(trifluoromethyl)butanoic acid
Vue d'ensemble
Description
4-Phenyl-2-(trifluoromethyl)butanoic acid is a chemical compound with the empirical formula C11H11F3O2 . It is a solid substance with a molecular weight of 232.20 .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-(trifluoromethyl)butanoic acid can be represented by the SMILES stringOC(=O)C(CCc1ccccc1)C(F)(F)F . This indicates that the molecule contains a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a butanoic acid backbone. Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyl-2-(trifluoromethyl)butanoic acid are not available, compounds with similar structures have been used in various chemical reactions. For instance, trifluoromethylphenylboronic acids have been used in Suzuki-coupling reactions .Physical And Chemical Properties Analysis
4-Phenyl-2-(trifluoromethyl)butanoic acid is a solid substance with a melting point of 55-61°C . It has a molecular weight of 232.20 .Applications De Recherche Scientifique
Synthesis of Key Intermediates
4-Phenyl-2-(trifluoromethyl)butanoic acid is a crucial intermediate in synthesizing new compounds. For instance, it plays a key role in the synthesis of new thymidylate synthase inhibitors, a class of drugs used in cancer treatment (Yuan Guo-qing, 2013). Another example includes the formation of 4-(trifluoromethyl)-2-quinolinones, a compound with potential applications in various fields including medicinal chemistry (Marc Marull, O. Lefebvre, & M. Schlosser, 2004).
Application in Nanostructures
In nanotechnology, 4-Phenyl-2-(trifluoromethyl)butanoic acid derivatives have been utilized for innovative applications. For example, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been used for optical gating in synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups, allowing for light-induced controlled transport of ionic species (Mubarak Ali et al., 2012).
Role in Catalytic Reactions
In the realm of organic chemistry, 4-Phenyl-2-(trifluoromethyl)butanoic acid derivatives are significant catalysts. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound closely related to 4-Phenyl-2-(trifluoromethyl)butanoic acid, has been effectively used for dehydrative amidation between carboxylic acids and amines, demonstrating its efficacy in α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Contributions to Liquid Crystal Research
In the field of liquid crystal research, derivatives of 4-Phenyl-2-(trifluoromethyl)butanoic acid have been synthesized for applications as chiral dopants in nematic liquid crystals. These dopants significantly influence the helical twisting power, a key parameter in liquid crystal displays (K. Tojo et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-phenyl-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9(10(15)16)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBLRFRNISTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(trifluoromethyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





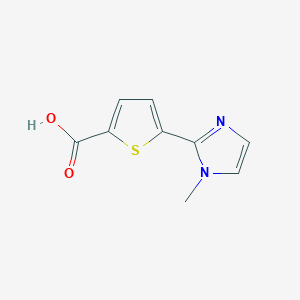
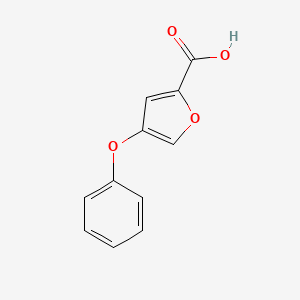
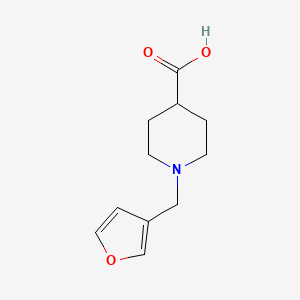
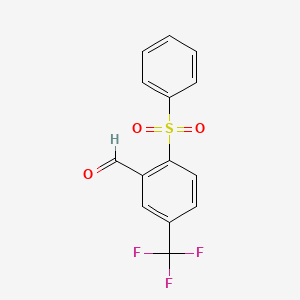
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)
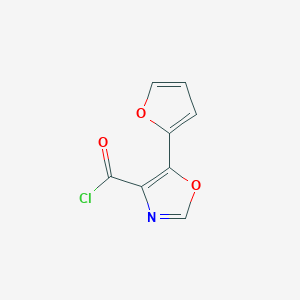

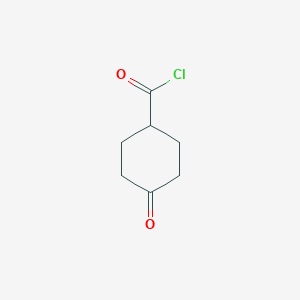
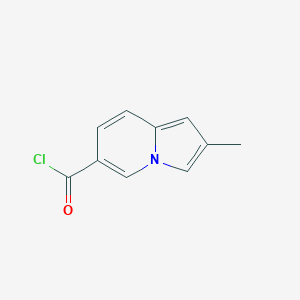
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)